molecular formula C15H16N4O2S B2694670 (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034530-64-6

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2694670
CAS No.: 2034530-64-6
M. Wt: 316.38
InChI Key: ADRVHQUIMACBAD-UHFFFAOYSA-N
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Description

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a pyrrolidine ring substituted with a pyrimidin-2-yloxy group at the 3-position

Scientific Research Applications

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The biological activities of these derivatives have been evaluated. They have been found to possess more cytotoxic activity than the reference drug (i.e., imatinib). They have shown anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Future Directions

The future directions for these compounds could involve further exploration of their biological activities and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiol reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.

    Attachment of the Pyrimidin-2-yloxy Group: The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidin-2-yloxy group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Piperidine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

    (2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone: Unique due to its specific substitution pattern and combination of functional groups.

    Pyridine Derivatives: Compounds with similar pyridine rings but different substituents.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-22-13-12(4-2-6-16-13)14(20)19-9-5-11(10-19)21-15-17-7-3-8-18-15/h2-4,6-8,11H,5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRVHQUIMACBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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